Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;2-[2-(furan-2-yl)cyclohexyl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4.H3N/c13-12(14)8-16-11-5-2-1-4-9(11)10-6-3-7-15-10;/h3,6-7,9,11H,1-2,4-5,8H2,(H,13,14);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUDIEDRVSPARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CO2)OCC(=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification of the Furan Ring:
Substitution: As discussed in section 5.1, electrophilic substitution can be used to introduce a variety of functional groups (halogens, nitro, acyl, etc.) at the C5 position.
Synthesis from Precursors: Analogs with different substituents can be built from the ground up. For example, using substituted 1,4-diketones in a Paal-Knorr synthesis allows for the creation of diverse furan (B31954) rings. pharmaguideline.comwikipedia.org
Modification of the Cyclohexyl Ring:
Stereochemistry: The relative stereochemistry (cis/trans) of the furan (B31954) and oxyacetate groups on the cyclohexane (B81311) ring can be controlled during synthesis, for instance, by the choice of reducing agent used to create a precursor cyclohexanol (B46403) from a cyclohexanone (B45756).
Substitution: Introducing substituents on the cyclohexyl ring can be achieved by starting with a substituted cyclohexanone or cyclohexene (B86901). For instance, hydrogenation of a substituted phenoxyacetic acid can yield a substituted cyclohexyloxyacetic acid. google.com
Chemical Reactivity and Derivatization Strategies for Ammonium 2 2 Furyl Cyclohexyl Oxy Acetate
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of Ammonium (B1175870) {[2-(2-furyl)cyclohexyl]oxy}acetate in substitution reactions is dictated by its furan (B31954) and cyclohexyl moieties.
Electrophilic Substitution on the Furan Ring: The furan ring is an electron-rich aromatic system that undergoes electrophilic aromatic substitution more readily than benzene. pearson.compearson.com The oxygen atom in the ring enhances the electron density, making it highly susceptible to attack by electrophiles. pearson.com Electrophilic substitution in furan preferentially occurs at the C2 and C5 positions, as the carbocation intermediates formed during substitution at these positions are better stabilized by resonance. chemicalbook.comquora.comquora.com
In the case of {[2-(2-furyl)cyclohexyl]oxy}acetate, the C2 position of the furan ring is already substituted with the cyclohexyl group. Therefore, electrophilic attack is expected to occur predominantly at the C5 position. Should the C5 position be blocked, substitution may occur at the C3 or C4 positions, although these are less favored. chemicalbook.com Common electrophilic substitution reactions applicable to the furan ring include nitration, halogenation, sulfonation, and acylation. pharmaguideline.com Due to the furan ring's sensitivity to strong acids, which can cause polymerization or ring-opening, mild reaction conditions are typically required. pharmaguideline.comuop.edu.pk
Interactive Table: Predicted Electrophilic Substitution Reactions This table outlines potential electrophilic substitution reactions on the furan moiety.
| Reaction Type | Reagent | Predicted Major Product | Conditions |
| Bromination | Br₂ in Dioxane | Ammonium {[2-(5-bromo-2-furyl)cyclohexyl]oxy}acetate | Low temperature (-5°C) pharmaguideline.com |
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | Ammonium {[2-(5-nitro-2-furyl)cyclohexyl]oxy}acetate | Low temperature pharmaguideline.com |
| Sulfonation | Pyridine-SO₃ complex | Ammonium {[2-(5-sulfo-2-furyl)cyclohexyl]oxy}acetate | Room temperature pharmaguideline.com |
| Acylation | Acetic anhydride (B1165640) / BF₃·OEt₂ | Ammonium ({[2-(5-acetyl-2-furyl)cyclohexyl]oxy}acetate) | Mild Lewis acid catalyst pharmaguideline.com |
Nucleophilic Substitution on the Cyclohexyl Moiety: The cyclohexyl ring in its native state is a saturated alkane and is not susceptible to nucleophilic substitution. To induce such reactivity, a leaving group must be introduced onto the ring. This could be achieved by first functionalizing the ring, for example, through radical halogenation, although this would likely be unselective.
A more plausible strategy involves modifying the synthetic route to the parent compound to include a leaving group, such as a tosylate or a halide, on the cyclohexane (B81311) ring. Nucleophilic substitution reactions (Sₙ2) on cyclohexane systems are highly dependent on the conformation of the ring. For an Sₙ2 reaction to occur, the nucleophile must attack from the backside of the carbon-leaving group bond. chemistrysteps.com This approach is most effective when the leaving group is in an axial position, as this orientation is more accessible to the incoming nucleophile compared to an equatorial position. chemistrysteps.comlibretexts.org
Oxidation-Reduction Chemistry of the Furan and Cyclohexyl Moieties
Oxidation: The furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Oxidation can result in ring-opening to form 1,4-dicarbonyl compounds or rearrangement to other heterocyclic systems. organicreactions.orgthieme-connect.com For example, cytochrome P450-catalyzed oxidation of furans can generate reactive epoxide or cis-enedione intermediates. nih.govnih.gov In a synthetic context, reagents like bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (mCPBA) can be used. The oxidative degradation of a furan ring to a carboxylic acid using reagents like RuCl₃/NaIO₄ or ozone is a valuable synthetic tool, effectively using the furan as a masked carboxyl group. osi.lv
The saturated cyclohexyl ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions could lead to ring cleavage or the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives.
Reduction: The furan ring can be reduced via catalytic hydrogenation. The reduction typically proceeds in stages, first yielding dihydrofuran and then tetrahydrofuran. wikipedia.org This transformation removes the aromaticity of the furan ring, converting it into a cyclic ether. Common catalysts for this process include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. It is important to note that the reduction of furans can sometimes be challenging due to the potential for ring-opening, especially under acidic conditions. pharmaguideline.comnih.gov
The cyclohexyl ring is already fully saturated and therefore cannot be reduced further.
Interactive Table: Potential Oxidation and Reduction Reactions This table summarizes the likely outcomes of oxidation and reduction reactions on the core structure.
| Moiety | Reaction Type | Reagent/Catalyst | Potential Product(s) |
| Furan | Oxidation | mCPBA | Ring-opened dicarbonyls or rearranged products organicreactions.org |
| Furan | Oxidation | RuCl₃/NaIO₄ | Carboxylic acid (from ring cleavage) osi.lv |
| Furan | Reduction | H₂ / Raney Ni | Tetrahydrofuran derivative uop.edu.pk |
| Cyclohexyl | Oxidation | Strong oxidants (e.g., KMnO₄) | Ring-opened diacids or ketone formation |
Acid-Base Properties and Salt Formations
Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate is an ammonium salt formed from the reaction of a weak base (ammonia) and a weak acid ({[2-(2-furyl)cyclohexyl]oxy}acetic acid). quora.comnih.gov In an aqueous solution, it exists in equilibrium with its constituent acid and base. rsc.org
R-COO⁻NH₄⁺ ⇌ R-COOH + NH₃ (where R = [2-(2-furyl)cyclohexyl]oxy)methyl)
This equilibrium means that the compound's properties and stability can be influenced by pH.
Reaction with Strong Acids: Addition of a strong acid (e.g., HCl) will protonate the carboxylate anion, leading to the formation of the free carboxylic acid, {[2-(2-furyl)cyclohexyl]oxy}acetic acid, and an ammonium salt of the strong acid (e.g., NH₄Cl). wikipedia.org
Reaction with Strong Bases: Treatment with a strong base (e.g., NaOH) will deprotonate the ammonium cation, releasing ammonia (B1221849) gas and forming water and the sodium salt of the carboxylic acid (Sodium {[2-(2-furyl)cyclohexyl]oxy}acetate). libretexts.org
Salt Formation: Besides the parent ammonium salt, other salts can be readily prepared. This is typically achieved by first acidifying the ammonium salt to generate the free carboxylic acid, followed by reaction with a desired base (e.g., KOH, CaCO₃, or another amine) to form the corresponding potassium, calcium, or substituted ammonium salt. These different salts may exhibit altered physical properties, such as solubility and crystallinity.
Cycloaddition, Rearrangement, and Pericyclic Reactions
The furan ring's relatively low resonance energy allows it to participate in pericyclic reactions where its aromaticity is temporarily or permanently disrupted. chemicalbook.comquimicaorganica.org
Cycloaddition Reactions: The most significant cycloaddition reaction for furans is the Diels-Alder, or [4+2] cycloaddition, where the furan acts as the diene. nih.gov It can react with various dienophiles, particularly electron-deficient ones, to form bicyclic adducts with an oxygen bridge. acs.org However, these reactions are often reversible due to the stability of the aromatic furan starting material. nih.govresearchgate.net The reactivity and selectivity of the Diels-Alder reaction can be influenced by substituents on the furan ring. rsc.org
The furan ring can also undergo photochemical [2+2] cycloaddition reactions with olefins to form cyclobutane (B1203170) derivatives. acs.orgund.edu
Rearrangement Reactions: Under acidic conditions, substituted furans can undergo ring-opening and rearrangement reactions. For example, 2-hydroxyaryl(fur-2-yl)alkanes have been shown to rearrange into benzo[b]furan derivatives upon treatment with ethanolic HCl, a reaction type known as furan ring opening-ring closure. mdpi.com While the subject compound does not fit this exact template, it highlights the potential for rearrangements of the furan moiety under specific catalytic conditions.
Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies (in non-biological contexts)
The synthesis of analogs of this compound can be approached by modifying its three main structural components. Such modifications are crucial for probing structure-activity relationships in materials science or chemical catalysis.
Exploration of Non Biological Academic Applications and Functional Studies of Ammonium 2 2 Furyl Cyclohexyl Oxy Acetate
Environmental Chemical Research:No data is available concerning its degradation pathways or its fate in abiotic systems.
Due to the absence of foundational research on this specific compound, the creation of a detailed, data-driven article as requested is not feasible at this time.
Advanced Analytical Methodologies for Detection and Quantification of Ammonium 2 2 Furyl Cyclohexyl Oxy Acetate in Research Matrices
Chromatographic Techniques (HPLC, GC) with Specialized Detection Systems
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the cornerstone of separative sciences and are highly applicable for the analysis of Ammonium (B1175870) {[2-(2-furyl)cyclohexyl]oxy}acetate. The choice between these techniques would primarily depend on the compound's volatility and thermal stability.
Given the ammonium salt nature of the target compound, HPLC is anticipated to be the more suitable technique. The non-volatile character of salts makes them amenable to liquid-phase separation without the need for derivatization, which is often a prerequisite for GC analysis.
For HPLC analysis, the following parameters would be critical for method development:
| Parameter | Recommended Approach | Rationale |
| Column Chemistry | Reversed-phase C18 or C8 | The cyclohexyl and furyl moieties suggest a significant degree of hydrophobicity, making reversed-phase chromatography an ideal starting point. |
| Mobile Phase | Acetonitrile or Methanol (B129727) with an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) | The organic solvent facilitates elution, while the buffer helps to maintain a consistent pH and improve peak shape for the ionic compound. |
| Detection System | UV-Vis Detector | The furan (B31954) ring contains a chromophore that should allow for detection at a specific UV wavelength, likely in the range of 220-280 nm. |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | If the compound lacks a strong chromophore, these universal detectors, which respond to non-volatile analytes, would be excellent alternatives. |
For GC analysis, derivatization would likely be necessary to convert the non-volatile ammonium salt into a more volatile and thermally stable derivative. A silylation reaction, for instance, could be employed to replace the acidic proton of the carboxylic acid and the ammonium cation.
Hyphenated Mass Spectrometry Techniques (LC-MS/MS, GC-MS) for Trace Analysis
For highly sensitive and selective detection, particularly at trace levels within complex matrices, hyphenated mass spectrometry techniques are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is poised to be the most powerful technique for the direct analysis of Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate.
Key considerations for an LC-MS/MS method would include:
| Parameter | Recommended Approach | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is well-suited for ionizing polar and ionic compounds directly from the liquid phase, making it ideal for the ammonium salt. Both positive and negative ion modes should be evaluated. |
| Mass Analyzer | Triple Quadrupole (QqQ) | For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. |
| MRM Transitions | Precursor ion → Product ion(s) | The precursor ion would correspond to the protonated or deprotonated molecule. Fragmentation of the precursor would likely occur at the ether linkage or the bond between the cyclohexyl and furan rings, providing characteristic product ions for quantification and confirmation. |
Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized following a suitable derivatization protocol as mentioned previously. The resulting derivative could then be analyzed by GC-MS, with electron ionization (EI) being a common choice for generating a reproducible fragmentation pattern for library matching and structural elucidation.
Spectrophotometric and Electrochemical Methods for Quantitative Analysis
While chromatographic methods offer high specificity, spectrophotometric and electrochemical methods can provide simpler and more rapid options for quantitative analysis, particularly for screening purposes.
A direct UV-Vis spectrophotometric method could be developed by identifying the wavelength of maximum absorbance (λmax) of the furan moiety. A calibration curve could then be constructed by measuring the absorbance of standard solutions of known concentrations. However, this method may suffer from interference from other UV-absorbing compounds in the matrix.
Electrochemical methods could also be explored. The feasibility would depend on whether the this compound molecule possesses an electroactive functional group that can be oxidized or reduced at a specific potential. The furan ring or other parts of the molecule might be susceptible to electrochemical reactions under specific conditions.
Development of Sample Preparation Protocols for Complex Research Matrices
The effective extraction and clean-up of the target analyte from the research matrix are critical for reliable and accurate quantification. The choice of sample preparation protocol will be highly dependent on the nature of the matrix (e.g., biological fluids, reaction mixtures, environmental samples).
Commonly employed sample preparation techniques that could be adapted include:
Liquid-Liquid Extraction (LLE): This technique would involve partitioning the analyte between two immiscible liquid phases. The pH of the aqueous phase could be adjusted to optimize the extraction of the {[2-(2-furyl)cyclohexyl]oxy}acetate moiety into an organic solvent.
Solid-Phase Extraction (SPE): SPE offers a more controlled and efficient clean-up process. A reversed-phase SPE sorbent (e.g., C18) could be used to retain the analyte from an aqueous sample, followed by washing to remove interferences and elution with an organic solvent. Ion-exchange SPE could also be a viable option to specifically target the ionic nature of the compound.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food matrices, the QuEChERS methodology, which involves a salting-out extraction and dispersive SPE clean-up, could be adapted for the extraction of the target compound from various complex samples.
The development of a robust sample preparation protocol would require careful optimization of solvents, sorbents, pH, and elution conditions to ensure high recovery and minimal matrix effects.
Future Research Directions and Unanswered Questions Pertaining to Ammonium 2 2 Furyl Cyclohexyl Oxy Acetate
Emerging Synthetic Methodologies and Scalable Production Strategies
A primary challenge for the future study of Ammonium (B1175870) {[2-(2-furyl)cyclohexyl]oxy}acetate is the development of efficient, stereoselective, and scalable synthetic routes. The core of the molecule, the 2-(2-furyl)cyclohexanol (B2586573) intermediate, possesses stereocenters that will critically influence its final properties. Future research should focus on moving beyond classical multi-step procedures toward more elegant and sustainable catalytic methods.
Emerging strategies could involve the asymmetric hydrogenation of a suitable precursor to establish the desired stereochemistry of the cyclohexane (B81311) ring. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones has proven effective for creating chiral cyclohexyl-fused systems and could be adapted. nih.gov Another avenue involves the enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides, or the asymmetric hydrosilylation of a 2-cyclohexen-1-one (B156087) precursor, to yield chiral cyclohexenol (B1201834) building blocks. researchgate.netorientjchem.org
Once the chiral 2-(2-furyl)cyclohexanol is obtained, the subsequent etherification to form the oxyacetate side chain is crucial. Modern metal-catalyzed coupling reactions could offer high yields and scalability. hud.ac.uk The final step, salt formation with ammonia (B1221849) to yield the target ammonium salt, is typically straightforward. However, optimizing crystallization and purification to ensure high purity and stability for a scalable process remains a key objective. A significant unanswered question is how to control the relative stereochemistry (cis/trans) between the furan (B31954) group and the oxyacetate group during synthesis, as this will have a profound impact on the molecule's three-dimensional shape and function.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Challenges for Scalability |
|---|---|---|
| Asymmetric Hydrogenation | High enantioselectivity; well-established catalysts. nih.gov | Cost of noble metal catalysts (e.g., Iridium, Rhodium); high-pressure equipment. |
| Enzymatic Resolution | High stereospecificity; green and sustainable. | Enzyme stability and cost; separation of enantiomers can be complex. |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Limited availability of suitable starting materials; may require longer synthetic routes. |
| Catalytic C-H Functionalization | Atom-economical; potentially shorter synthetic routes. mdpi.com | Achieving high regio- and stereoselectivity on the cyclohexane ring. mdpi.com |
Novel Computational Approaches and Predictive Modeling Paradigms
Computational chemistry offers a powerful, non-empirical toolkit to investigate Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate before committing to extensive laboratory synthesis. The molecule's flexibility, stemming from the cyclohexane ring flip and rotation around the ether linkage, makes it an ideal candidate for advanced computational modeling.
Future research should employ Density Functional Theory (DFT) to probe the molecule's electronic structure, stability of different conformers (e.g., chair vs. boat conformations of the cyclohexane ring), and predict spectroscopic properties. nih.govnih.gov The chair conformation is the most stable for cyclohexane, and modeling would clarify whether the bulky 2-furyl and oxyacetate substituents prefer axial or equatorial positions to minimize steric strain. libretexts.orglibretexts.org Molecular Dynamics (MD) simulations can provide a dynamic picture of the compound's conformational landscape in different environments, such as in aqueous solution, which is critical for predicting its behavior in biological systems. mdpi.comnih.gov
Predictive modeling can also be used to forecast potential bioactivity. By creating a 3D model of the molecule, virtual screening against known protein targets can be performed to identify potential drug-receptor interactions. indianabiosciences.org Quantitative Structure-Activity Relationship (QSAR) models could be developed once initial activity data on analogous compounds are available. A key unanswered question is the energetic barrier of the cyclohexane ring's chair-to-chair interconversion and how this is influenced by the substituents, which will dictate the molecule's conformational dynamics at physiological temperatures. libretexts.org
Table 2: Proposed Computational Investigations
| Computational Method | Property to be Predicted | Potential Impact of Findings |
|---|---|---|
| Density Functional Theory (DFT) | Conformational energies (axial vs. equatorial), electronic properties (HOMO/LUMO), vibrational frequencies. nih.gov | Guide synthetic efforts toward the most stable isomer; aid in experimental characterization. |
| Molecular Dynamics (MD) | Conformational flexibility in solution, solvent interactions, radius of gyration. mdpi.com | Understand dynamic behavior in biological media; predict solubility and membrane permeability. |
| Molecular Docking | Binding affinity and mode of interaction with specific protein targets. | Identify potential therapeutic targets; guide the design of more potent derivatives. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular noncovalent interactions (e.g., hydrogen bonding). | Elucidate the forces governing the molecule's preferred 3D structure. |
Untapped Academic Application Domains Beyond Current Scope
The unique hybrid structure of this compound suggests a multitude of untapped academic applications, primarily in medicinal chemistry and materials science.
The furan scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgijabbr.comijabbr.comwisdomlib.org The cyclohexane ring provides a three-dimensional, non-planar scaffold that can orient functional groups in specific vectors, which is highly valuable for achieving selective interactions with biological targets. researchgate.net Future research should involve screening the compound against various disease targets. For example, its potential as an antibacterial agent, an inhibitor of specific enzymes, or a modulator of protein-protein interactions warrants investigation.
In materials science, furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. researchgate.netrsc.orgchemrxiv.org The parent acid or its esters could be explored as monomers for enzymatic polymerization to create novel, biodegradable polyesters. chemrxiv.org The furan moiety can also participate in reversible Diels-Alder reactions, opening possibilities for developing self-healing or recyclable polymers. researchgate.net A critical unanswered question is whether the specific stereochemistry of the {[2-(2-furyl)cyclohexyl]oxy} moiety can induce chirality and unique physical properties (e.g., optical properties) in a resulting polymer.
Table 3: Potential Academic Application Domains
| Domain | Specific Research Area | Key Unanswered Question |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent discovery, enzyme inhibition assays, anti-cancer screening. ijabbr.com | What is the specific structure-activity relationship (SAR) related to the cyclohexane stereoisomers? |
| Materials Science | Development of furan-based biodegradable polyesters, synthesis of self-healing polymers via Diels-Alder chemistry. researchgate.netresearchgate.net | Can the chiral nature of the monomer be translated into polymers with unique chiroptical properties? |
| Supramolecular Chemistry | Use as a building block for self-assembled structures (e.g., gels, liquid crystals). | How do the intermolecular forces (hydrogen bonding, π-stacking of furan rings) direct self-assembly? |
| Agrochemicals | Screening for herbicidal, fungicidal, or insecticidal activity. | Does the compound exhibit selective toxicity toward agricultural pests over beneficial organisms? |
Interdisciplinary Research Opportunities and Collaborations
The full potential of this compound can only be unlocked through interdisciplinary collaboration. The complexity of the molecule and its potential applications naturally bridge the gap between several scientific fields.
A powerful synergy exists between synthetic chemistry and computational biology. nih.govcas.org Synthetic chemists can create a small library of stereoisomers of the compound, while computational biologists can use these structures to build and refine predictive models of their biological activity. ucsf.edu This iterative cycle of design, synthesis, testing, and modeling can accelerate the discovery of lead compounds with optimized properties, saving significant time and resources. indianabiosciences.org
Another promising collaboration lies between polymer chemistry and biomedical engineering. Polymer chemists could focus on incorporating the compound into new materials, while biomedical engineers could test these materials for applications such as tissue engineering scaffolds or controlled drug delivery systems. chemrxiv.org The biodegradability and biocompatibility of furan-based polymers make them particularly attractive for such medical applications. chemrxiv.org A key unanswered question that such a collaboration could address is how the degradation rate and mechanical properties of these new materials can be tuned by altering the polymer composition and structure for specific in-vivo applications. These collaborations are essential for translating fundamental chemical knowledge into practical, real-world solutions.
Q & A
Q. What advanced separation techniques (e.g., SFC) purify enantiomeric impurities?
- Methodological Answer : Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers using CO₂-based mobile phases. Method optimization involves varying pressure (100–150 bar) and co-solvents (e.g., methanol with 0.1% TFA) to achieve baseline separation. Purity is confirmed via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
